molecular formula C17H15BrN4O2S B4008312 3-(4-BROMOPHENYL)-2-(4-NITROPHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOLE-1-THIONE

3-(4-BROMOPHENYL)-2-(4-NITROPHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOLE-1-THIONE

Cat. No.: B4008312
M. Wt: 419.3 g/mol
InChI Key: DTKDZTRLCCSDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-BROMOPHENYL)-2-(4-NITROPHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOLE-1-THIONE is a complex organic compound with significant interest in scientific research due to its unique structural properties and potential applications. This compound features a hexahydropyrazolo[1,2-a][1,2,4]triazole core substituted with bromophenyl and nitrophenyl groups, making it a subject of study in various chemical and biological contexts.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(4-nitrophenyl)-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O2S/c18-13-4-2-12(3-5-13)16-19-10-1-11-20(19)17(25)21(16)14-6-8-15(9-7-14)22(23)24/h2-9,16H,1,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKDZTRLCCSDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(N(C(=S)N2C1)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOPHENYL)-2-(4-NITROPHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOLE-1-THIONE typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde and 4-nitrobenzaldehyde, which undergo condensation reactions with appropriate hydrazine derivatives to form the pyrazole ring. Subsequent cyclization and thiolation steps yield the final hexahydropyrazolo[1,2-a][1,2,4]triazole-1-thione structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMOPHENYL)-2-(4-NITROPHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOLE-1-THIONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-BROMOPHENYL)-2-(4-NITROPHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOLE-1-THIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-BROMOPHENYL)-2-(4-NITROPHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOLE-1-THIONE involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl and nitrophenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-BROMO-PHENYL)-3-(4-NITRO-PHENYL)-PROPENONE
  • 3-(4-BROMO-PHENYL)-1-(3-NITRO-PHENYL)-PROPENONE
  • 1-(4-BROMO-PHENYL)-3-(4-DIETHYLAMINO-PHENYL)-PROPENONE

Uniqueness

3-(4-BROMOPHENYL)-2-(4-NITROPHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOLE-1-THIONE is unique due to its hexahydropyrazolo[1,2-a][1,2,4]triazole core, which imparts distinct chemical and biological properties compared to other similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-BROMOPHENYL)-2-(4-NITROPHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOLE-1-THIONE
Reactant of Route 2
3-(4-BROMOPHENYL)-2-(4-NITROPHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOLE-1-THIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.